An In-depth Technical Guide to 3,6-Dimethoxy-9H-xanthen-9-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3,6-Dimethoxy-9H-xanthen-9-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethoxy-9H-xanthen-9-one, also known as 3,6-dimethoxyxanthone, is a key organic compound built upon a tricyclic aromatic xanthone (B1684191) framework. Xanthones are a class of oxygenated heterocyclic compounds widely found in nature and recognized for their stable structure and diverse pharmacological activities.[1] These activities include anti-tumor, antioxidant, anti-inflammatory, and anti-bacterial properties.[1][2] 3,6-Dimethoxy-9H-xanthen-9-one itself serves as a crucial synthetic intermediate in the development of more complex molecules, such as fluorescein (B123965) derivatives for biochemical research and novel compounds with potential anticancer or acetylcholinesterase inhibitory activities.[3] This guide provides a detailed overview of its chemical structure, properties, and a well-documented experimental protocol for its synthesis and characterization.
Chemical Structure and Properties
3,6-Dimethoxy-9H-xanthen-9-one is characterized by a dibenzo-γ-pyrone core with methoxy (B1213986) groups (-OCH₃) substituted at the C3 and C6 positions. This substitution pattern significantly influences its chemical properties and reactivity.
Table 1: Chemical and Physical Properties of 3,6-Dimethoxy-9H-xanthen-9-one
| Property | Value | Reference(s) |
| CAS Number | 15007-07-5 | [3] |
| Molecular Formula | C₁₅H₁₂O₄ | [3][4] |
| Molecular Weight | 256.3 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 188-191 °C | [1] |
| Solubility | DMF: 1 mg/ml; DMSO: 2 mg/ml; Insoluble in Ethanol and PBS (pH 7.2) | [3] |
| UV Absorption (λmax) | 241, 307 nm | [3] |
| SMILES | O=C1C2=CC=C(C=C2OC3=CC(OC)=CC=C31)OC | [3] |
| InChI Key | XAXSPYAXUNVJBL-UHFFFAOYSA-N | [3] |
Experimental Protocols
The synthesis of 3,6-Dimethoxy-9H-xanthen-9-one is efficiently achieved via a two-step process starting from 2,2',4,4'-tetrahydroxy-benzophenone.[1] The following protocols are based on established and optimized methodologies.
Step 1: Synthesis of 3,6-Dihydroxyxanthone (Intermediate 2)
This step involves a microwave-assisted annulation (ring-forming) reaction.
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Materials:
-
2,2',4,4'-tetrahydroxy-benzophenone (Compound 1)
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Sodium acetate (B1210297) (catalyst)
-
-
Protocol:
-
Combine 2,2',4,4'-tetrahydroxy-benzophenone and a catalytic amount of sodium acetate.
-
Subject the mixture to microwave irradiation at 200 °C for 30-40 minutes with a power of 150 W.[1] The reaction proceeds via a sodium acetate-catalyzed annulation.[1][2]
-
Monitor the reaction for completion.
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Upon completion, the resulting product, 3,6-dihydroxyxanthone (Compound 2), is isolated. This procedure has reported yields of approximately 93% with over 99% purity.[1]
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Step 2: Methylation to 3,6-Dimethoxy-9H-xanthen-9-one (Compound 3)
This step converts the dihydroxy intermediate into the final dimethoxy product.
-
Materials:
-
3,6-dihydroxyxanthone (Compound 2)
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Dimethyl sulfate (B86663) (DMS)
-
Anhydrous sodium carbonate
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Acetone (B3395972) (anhydrous)
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0.5 M aqueous ammonia (B1221849) solution (for quenching)
-
-
Protocol:
-
In a 150-mL 3-neck round-bottom flask, mix anhydrous sodium carbonate (3.30 g, 23.9 mmol) and 3,6-dihydroxyxanthone (0.84 g, 3.68 mmol) in 75 mL of acetone.[1]
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Seal the reaction vessel, evacuate, and purge with nitrogen gas (N₂). Stir the mixture for 30 minutes at room temperature.[1]
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Prepare a solution of dimethyl sulfate (6.3 mL) in acetone (23.7 mL) in a separate sealed flask, also under a nitrogen atmosphere.[1]
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Add 30 mL of the DMS/acetone solution to the reaction mixture dropwise via syringe over one hour.[1]
-
Stir for an additional hour at 20 °C and then heat to reflux for 6 hours.[1] Protect the reaction from light to prevent photodegradation.[1]
-
Quench the reaction by cooling the flask to 0 °C and adding an excess of aqueous ammonia solution.[1]
-
The final product, 3,6-Dimethoxy-9H-xanthen-9-one, can be isolated with reported yields of over 92-94% and purity greater than 99%.[1]
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Characterization
The identity and purity of the synthesized 3,6-Dimethoxy-9H-xanthen-9-one are confirmed using a suite of analytical techniques, including ¹H NMR, FTIR, melting point analysis, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GCMS).[1][2]
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and analysis of 3,6-Dimethoxy-9H-xanthen-9-one.
Caption: Workflow of the two-step synthesis and subsequent analytical characterization.
Biological Activity and Applications
Xanthones as a class are of significant interest in pharmacology.[5] While 3,6-Dimethoxy-9H-xanthen-9-one is primarily documented as a synthetic intermediate, it is a precursor to molecules with notable biological potential.[3] Research has shown it can be used to synthesize compounds that induce apoptosis in cancer cells.[6] Furthermore, the broader family of xanthone derivatives has been investigated for various therapeutic applications, including the development of p53-activating agents that can disrupt the MDM2-p53 protein-protein interaction, a key target in oncology.[7] The versatile xanthone scaffold continues to be a foundation for discovering new molecules with antitumor, antimicrobial, and neuroprotective activities.[7][8]
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. 3,6-DIMETHOXYXANTHONE [chemicalbook.com]
- 5. redalyc.org [redalyc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
